molecular formula C30H21ClN2O B11099346 2-(10-chloroanthracen-9-yl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole

2-(10-chloroanthracen-9-yl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole

Cat. No.: B11099346
M. Wt: 461.0 g/mol
InChI Key: BMOSLAYZUXMXOA-UHFFFAOYSA-N
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Description

2-(10-chloroanthracen-9-yl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-chloroanthracen-9-yl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 10-chloroanthracene-9-carbaldehyde with 4-methoxybenzylamine and benzaldehyde in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(10-chloroanthracen-9-yl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloroanthracene moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids, or quinones.

    Reduction: Formation of alcohols, amines, or hydrocarbons.

    Substitution: Formation of substituted anthracene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(10-chloroanthracen-9-yl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole depends on its specific application:

    Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

    Fluorescent Probe: The anthracene moiety can absorb light and emit fluorescence, making it useful for imaging and detection applications.

Comparison with Similar Compounds

Similar Compounds

    2-(10-bromoanthracen-9-yl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole: Similar structure with a bromine atom instead of chlorine.

    2-(10-chloroanthracen-9-yl)-4-(4-hydroxyphenyl)-5-phenyl-1H-imidazole: Similar structure with a hydroxy group instead of a methoxy group.

    2-(10-chloroanthracen-9-yl)-4-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazole: Similar structure with a methyl group on the phenyl ring.

Uniqueness

The unique combination of the chloroanthracene, methoxyphenyl, and phenyl groups in 2-(10-chloroanthracen-9-yl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole may confer distinct properties, such as enhanced fluorescence, specific biological activity, or improved stability, compared to similar compounds.

Properties

Molecular Formula

C30H21ClN2O

Molecular Weight

461.0 g/mol

IUPAC Name

2-(10-chloroanthracen-9-yl)-5-(4-methoxyphenyl)-4-phenyl-1H-imidazole

InChI

InChI=1S/C30H21ClN2O/c1-34-21-17-15-20(16-18-21)29-28(19-9-3-2-4-10-19)32-30(33-29)26-22-11-5-7-13-24(22)27(31)25-14-8-6-12-23(25)26/h2-18H,1H3,(H,32,33)

InChI Key

BMOSLAYZUXMXOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl)C6=CC=CC=C6

Origin of Product

United States

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